propionyl-CoA

Übersicht

Beschreibung

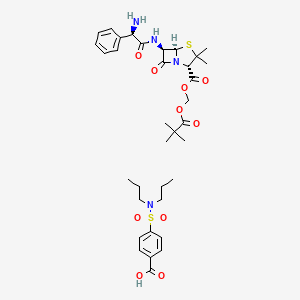

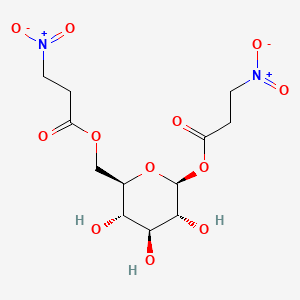

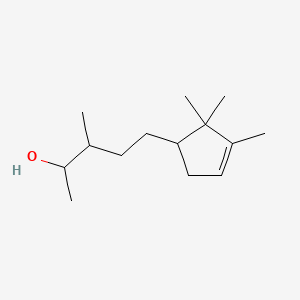

Propanoyl-CoA, auch bekannt als Propionyl-Coenzym A, ist ein Coenzym-A-Derivat der Propionsäure. Es spielt eine entscheidende Rolle in verschiedenen Stoffwechselwegen, insbesondere im Stoffwechsel von Fettsäuren und Aminosäuren. Propanoyl-CoA ist am Abbau von Fettsäuren mit ungerader Kettenlänge und bestimmten Aminosäuren beteiligt, was zur Produktion von Energie und anderen essentiellen Biomolekülen führt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Propanoyl-CoA kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von Fettsäuren mit ungerader Kettenlänge, die sowohl Propanoyl-CoA als auch Acetyl-CoA liefert. Ein weiterer Weg umfasst den Abbau bestimmter Aminosäuren wie Valin und Isoleucin . Die Reaktionsbedingungen umfassen typischerweise enzymatische Prozesse, die spezifische Kofaktoren sowie optimale pH- und Temperaturbedingungen erfordern.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Propanoyl-CoA häufig unter Verwendung gentechnisch veränderter mikrobieller Stämme hergestellt. So können beispielsweise Escherichia coli-Stämme genetisch so modifiziert werden, dass die Produktion von Propanoyl-CoA durch die Unterbrechung konkurrierender Stoffwechselwege verstärkt wird . Diese Methode ermöglicht eine effiziente und skalierbare Produktion von Propanoyl-CoA für verschiedene Anwendungen.

Analyse Chemischer Reaktionen

Reaktionstypen

Propanoyl-CoA durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Es kann auch an Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.

Substitution: Propanoyl-CoA kann mit Lysinresten an Proteinen reagieren, was zu einer Proteinpropionierung führt.

Häufige Reagenzien und Bedingungen

Die Oxidation von Propanoyl-CoA erfordert typischerweise die biotinabhängige this compound-Carboxylase und die Vitamin-B12-abhängige Methylmalonyl-CoA-Mutase . Diese Reaktionen laufen unter physiologischen Bedingungen mit spezifischen pH- und Temperaturanforderungen ab.

Hauptprodukte

Die Hauptprodukte, die bei der Oxidation von Propanoyl-CoA entstehen, umfassen Succinyl-CoA, das in den Zitronensäurezyklus gelangt und zur Energieproduktion beiträgt .

Wissenschaftliche Forschungsanwendungen

Propanoyl-CoA hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Propanoyl-CoA übt seine Wirkung über verschiedene Mechanismen aus:

Stoffwechselwege: Es ist ein wichtiges Zwischenprodukt beim Abbau von Fettsäuren mit ungerader Kettenlänge und bestimmten Aminosäuren, was zur Produktion von Succinyl-CoA und Energie führt.

Epigenetische Modifikationen: Propanoyl-CoA kann als Acyldonor für die Propionierung von Histon-Lysinresten dienen, wodurch die Genexpression und die Chromatinstruktur beeinflusst werden.

Enzymregulation: Es interagiert mit verschiedenen Enzymen, wie z. B. Propionyl-CoA-Carboxylase, um Stoffwechselprozesse zu regulieren.

Vergleich Mit ähnlichen Verbindungen

Propanoyl-CoA ähnelt anderen Acyl-CoA-Derivaten, wie z. B.:

Acetyl-CoA: Beide Verbindungen sind an Stoffwechselwegen beteiligt und dienen als Acyldonoren für Proteinmodifikationen.

Butyryl-CoA: Ähnlich wie Propanoyl-CoA ist Butyryl-CoA am Fettsäurestoffwechsel beteiligt.

Propanoyl-CoA ist einzigartig in seiner spezifischen Rolle beim Abbau von Fettsäuren mit ungerader Kettenlänge und seiner Beteiligung an epigenetischen Modifikationen, was es zu einer wertvollen Verbindung für Forschungs- und Industrieanwendungen macht .

Eigenschaften

CAS-Nummer |

317-66-8 |

|---|---|

Molekularformel |

C24H36N7O17P3S-4 |

Molekulargewicht |

819.6 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/p-4/t13-,17-,18-,19+,23-/m1/s1 |

InChI-Schlüssel |

QAQREVBBADEHPA-IEXPHMLFSA-J |

SMILES |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Kanonische SMILES |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

| 317-66-8 | |

Physikalische Beschreibung |

Solid |

Synonyme |

coenzyme A, propionyl- propionyl-CoA propionyl-coenzyme A propionyl-coenzyme A, 3H-labeled |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Propionyl-CoA is primarily metabolized through the methylmalonyl-CoA pathway, which ultimately converts it into succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. [, , , ]

A: In contrast to even-chain fatty acids that utilize acetyl-CoA as a primer, odd-chain fatty acids are synthesized using this compound as the primer molecule by fatty acid synthase (FAS). [, , ]

A: Yes, accumulation of this compound can be toxic to cells. The methylcitrate cycle plays a critical role in detoxifying this compound by converting it to less harmful metabolites. [, , , ]

A: Yes, the accumulation of this compound can influence gene expression. For instance, in Salmonella enterica, this compound is required for the synthesis of 2-methylcitrate, which in turn acts as a coactivator for the PrpR regulatory protein. PrpR then activates the transcription of the prpBCDE operon, responsible for propionate catabolism. []

A: Yes, ¹H and ³¹P nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of enzyme-bound this compound on transcarboxylase. These studies revealed insights into the mobility and interactions of this compound when bound to this enzyme. []

A: this compound is a precursor for 3-hydroxyvalerate (3HV) monomer, a component of the bioplastic PHBV. Studies in Haloferax mediterranei revealed that the organism utilizes multiple pathways for this compound biosynthesis, influencing the 3HV content in PHBV. []

A: Studies in Schizochytrium sp. have shown that the availability of specific substrates and the activity of methylmalonyl-CoA mutase (MCM) significantly influence the flow of this compound towards odd-chain fatty acid synthesis. Limiting MCM activity increased odd-chain fatty acid accumulation. []

A: PCC is a key enzyme in the methylmalonyl-CoA pathway, catalyzing the ATP-dependent carboxylation of this compound to form methylmalonyl-CoA. This reaction is crucial for preventing the toxic buildup of this compound. [, , , , ]

A: While both enzymes activate their respective substrates to their CoA derivatives, PrpE exhibits a higher affinity for propionate compared to Acs for acetate. This difference ensures efficient this compound synthesis even at low propionate concentrations. [, ]

A: This enzyme, found in organisms like Chloroflexus aurantiacus, exhibits bifunctionality. It catalyzes both the cleavage of l-malyl-CoA and the condensation of glyoxylate with this compound, streamlining the 3-hydroxypropionate cycle. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)

![N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1206735.png)